molecular formula C32H34N4O2 B11784138 N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide) CAS No. 192193-79-6

N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)

Cat. No.: B11784138
CAS No.: 192193-79-6
M. Wt: 506.6 g/mol
InChI Key: QLEOQVZSJDXISF-UHFFFAOYSA-N
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Description

N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide): is a complex organic compound that features a bipyridine core substituted with tert-butyl groups and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amines derived from the reduction of benzamide functionalities.

    Substitution: Substituted bipyridine derivatives with various functional groups replacing the tert-butyl groups.

Scientific Research Applications

Chemistry

In chemistry, N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions .

Biology

In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes with metals makes it a useful tool in bioinorganic chemistry .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The bipyridine core is known for its ability to interact with DNA and proteins, making it a promising scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) involves its ability to form stable complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is unique due to the combination of the bipyridine core and benzamide functionalities, which provide it with distinct chemical and physical properties. This combination allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

192193-79-6

Molecular Formula

C32H34N4O2

Molecular Weight

506.6 g/mol

IUPAC Name

4-tert-butyl-N-[6-[6-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C32H34N4O2/c1-31(2,3)23-17-13-21(14-18-23)29(37)35-27-11-7-9-25(33-27)26-10-8-12-28(34-26)36-30(38)22-15-19-24(20-16-22)32(4,5)6/h7-20H,1-6H3,(H,33,35,37)(H,34,36,38)

InChI Key

QLEOQVZSJDXISF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C3=NC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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